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Compound of Interest

Compound Name: Cu(ll)astm

cat. No.: B160576

An In-depth Technical Guide to Cu(ll)ATSM as a Potential Therapeutic for Amyotrophic Lateral
Sclerosis (ALS)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Amyotrophic Lateral Sclerosis (ALS) is a fatal neurodegenerative disease characterized by the
progressive loss of motor neurons, for which there is currently no cure. A growing body of
evidence points towards dysregulated copper homeostasis as a key event in ALS
pathophysiology, making copper delivery a promising therapeutic strategy. Cu(ll)ATSM
(diacetyl-bis(4-methylthiosemicarbazonato)copper(ll)) is a small, orally bioavailable, and blood-
brain barrier-penetrant copper complex that has demonstrated significant therapeutic potential
in preclinical models of ALS and is currently undergoing clinical evaluation. This document
provides a comprehensive technical overview of Cu(ll)ATSM, including its proposed
mechanisms of action, a summary of key preclinical and clinical data, detailed experimental
protocols, and visualizations of relevant biological pathways and workflows.

Introduction: The Role of Copper in ALS

Copper is an essential trace element crucial for the function of numerous enzymes, particularly
within the central nervous system (CNS).[1] It is a required cofactor for critical enzymes such
as Cu/Zn-superoxide dismutase 1 (SOD1), which is vital for antioxidant defense, and
cytochrome c oxidase in the mitochondrial electron transport chain.[2][3]
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The pathophysiology of ALS is linked to a disruption in copper homeostasis, where both
functional copper deficiency and copper-mediated toxicity may occur simultaneously.[2] This
imbalance can lead to:

o Protein Aggregation: Metal-deficient SODL1 is prone to misfolding and aggregation, a key
pathological hallmark in familial ALS cases with SOD1 mutations.[3][4] Protein aggregates
can, in turn, sequester functional cuproproteins, exacerbating the deficiency.[2]

o Oxidative Stress: A lack of copper in antioxidant enzymes like SOD1 impairs their ability to
neutralize harmful reactive oxygen species (ROS), leading to oxidative damage to neurons.

[SI61[7]

e Mitochondrial Dysfunction: Impaired function of copper-dependent mitochondrial enzymes
can disrupt cellular energy production.[2]

Evidence from post-mortem tissues of sporadic ALS patients reveals decreased copper levels
in the ventral grey matter of the spinal cord, the primary site of motor neuron loss, supporting
the relevance of copper dysregulation beyond familial, SOD1-mediated ALS.[8][9] Cu(I)ATSM
is being investigated as a therapeutic agent that can safely deliver copper to the CNS to
address this deficiency.[8][10]

Cu(ll)ATSM: Chemical Properties and
Pharmacokinetics

Cu(IATSM is a lipophilic, neutral copper complex that can readily cross the blood-brain barrier.
[10][11]
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Property Value Reference
Formal Name (SP-4-2)--copper [12]
Molecular Formula CsH14CuNeS2 [12]
Molecular Weight 321.9 g/mol [12]

N DMSO: 10 mg/ml; DMF: 2
Solubility [12][13][14]
mg/ml; Water: Insoluble

Oral Bioavailability ~53% (in rats) [15]

Pharmacokinetic studies in rats following a single 20 mg/kg oral dose showed prolonged
absorption with a Tmax of 10 hours and an elimination half-life of approximately 3.1 hours.[15]
PET imaging studies using radiolabeled copper have confirmed that Cu(Il)ATSM delivers
copper selectively to motor neuron-related areas in ALS patients.[9]

Proposed Mechanisms of Action

The therapeutic effects of Cu(Il)ATSM in ALS are believed to be multifactorial, targeting several

key pathological processes.

Restoration of Copper Homeostasis

The primary proposed mechanism is the delivery of bioavailable copper to the CNS.[10]
Studies in SOD1-mutant mice demonstrated that copper from orally administered >Cu(l)ATSM
was incorporated into the mutant SODL1 protein in the spinal cord.[10][16] This process
converts the unstable, aggregation-prone, copper-deficient SOD1 into a more stable, fully
metallated (holo) form, which is hypothesized to be less toxic.[16] Paradoxically, this
stabilization can lead to an increase in the total amount of mutant SOD1 protein, yet it is
associated with improved motor function and survival.[16][17]

Inhibition of Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.
[18] Tissues affected by neurodegenerative diseases like ALS and Parkinson's disease share

features consistent with ferroptosis, including elevated iron, low glutathione, and increased lipid
peroxidation.[18] Cu(lIl)ATSM has been shown to be a potent inhibitor of ferroptosis in neuronal
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cell models, protecting against lipid peroxidation and cell death with an efficacy approaching
that of the reference compound liproxstatin-1.[18] This anti-ferroptotic activity may represent a
key disease-modifying mechanism.[18]

Antioxidant and Metabolic Effects

Cu(IATSM exhibits antioxidant properties, including the ability to scavenge peroxynitrite, a
potent oxidant that contributes to cellular damage.[15][19][20] Additionally, recent studies
suggest Cu(lIl)ATSM may act as a "metabolic switch."[19][21] In astrocyte models derived from
ALS patients, Cu(ll)ATSM appeared to revert the cellular metabolic phenotype towards that of
healthy controls, potentially improving the metabolic support that astrocytes provide to motor
neurons.[19][21]
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Caption: Proposed multi-target mechanism of action for Cu(ll)ATSM in ALS.

Preclinical Efficacy Data
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Cu(IATSM has been extensively tested in transgenic mouse models of ALS that express
mutant forms of human SODL1 (e.g., SOD1-G93A and SOD1-G37R), which are considered
robust models of the disease.[10][22] The results have been independently validated by the
ALS Therapy Development Institute, a significant milestone in preclinical ALS research.[23]

Table 1: Summary of Key Preclinical Studies in SOD1
Mouse Models
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Treatment o
Model . Key Findings Reference
Paradigm
- Improved locomotor
function (rotarod).-
Increased survival by
up to 26% (highest
Oral admin., dose- dose).- More effective
SOD1-G37R _ [24][25]
dependent than riluzole (3.3%

survival benefit).-
Effective even when
started after symptom

onset.

- Preserved a-motor
neurons in the spinal
cord.- Decreased

. levels of oxidatively

SOD1-G37R Oral admin. - ) [16][17]

modified proteins.-
Increased levels of
fully metallated (holo)

SOD1.

- Delayed disease
onset.- Extended
Oral admin., survival by 14%.-
SOD1-G93A _ ) [20]
presymptomatic Slowed disease
progression from

onset to end-stage.

SOD1-G93A Oral admin. - Delayed onset of [26]
neurological
symptoms.- Improved
locomotive capacity.-
Increased median
survival by 8% and
mean survival by
11%.- Selectively
increased
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enzymatically active
SODL1 in the spinal

cord.

SOD1-G93A Oral admin.

- Independent

validation of efficacy.-
Delayed disease

onset by an average [23]
of 6 days.- Animals
maintained peak body

weight longer.

Clinical Development

Based on the robust preclinical data, Cu(Il)ATSM has progressed to clinical trials in humans.

Table 2: Summary of Cu(ll)ATSM Clinical Trials in ALS

© 2025 BenchChem. All rights reserved.

8/15 Tech Support


https://www.als.net/news/copper-atsm-slows-down-disease-in-independent-preclinical-testing-at-als-tdi/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b160576?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Key

Objective
. Study Dose Referenc
Trial ID Phase . s & Status
Design Levels . e
Endpoint

S

Primary:
Safety,
tolerability,
Multicenter, 3,6, 12, pharmacok
NCT02870 open-label, 24, 48 inetics.Sec
1 Completed  [27][28]
634 dose- mg/day ondary:
escalation (oral) Preliminary
efficacy
(ALSFRS-

R).

Primary:
Change
from
baseline in
ALSFRS-R

score.Seco

Multicenter,
randomize
NCT04082 d, double- Not )
2/3 ] - ndary: Active [10][29]
832 blind, specified

placebo-

Survival,
slow vital
controlled )
capacity
(SVO),
ECAS

score.

The Phase 1 trial established the safety profile and recommended Phase 2 dose (RP2D).[27] A
Phase 2/3 study is currently underway to assess the efficacy of Cu(Il)ATSM compared to a
placebo over a 24-week treatment period.[29]

Experimental Protocols

This section details the methodologies used in the key preclinical and clinical studies cited.
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Preclinical Animal Studies

e Animal Models:

o SOD1-G93A Mice: Transgenic mice expressing the human SOD1 gene with a glycine-to-
alanine substitution at position 93. These mice develop a progressive motor neuron
disease that closely mimics human ALS.[30][31]

o SOD1-G37R Mice: Transgenic mice expressing the human SOD1 gene with a glycine-to-
arginine substitution at position 37. This is another widely used model with a robust and
predictable disease progression.[24][25]

Drug Administration:

o Cu(IATSM is typically mixed into the powdered chow of the mice for oral administration.
Dosing is calculated based on daily food consumption to achieve the target mg/kg/day
dose.[24][26]

Assessment of Motor Function:

o Rotarod Test: Mice are placed on a rotating rod with accelerating speed. The latency to fall
is recorded as a measure of motor coordination and endurance. This test is performed at
regular intervals to track disease progression.[24][25]

Survival Analysis:

o Mice are monitored daily. The primary endpoint is typically defined as the inability of the
mouse to right itself within 30 seconds of being placed on its side, at which point it is
euthanized. Survival is calculated from birth to this endpoint.[24][26]

Histological and Biochemical Analysis:
o At the study endpoint, spinal cord tissue is harvested.

o Motor Neuron Counts: Lumbar spinal cord sections are stained (e.g., with cresyl violet),
and the number of large, healthy a-motor neurons in the ventral horn is manually counted.
[17][20]
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o Biochemical Assays: Spinal cord homogenates are used to measure levels of SOD1
protein (Western blot), SOD1 activity, markers of oxidative stress (e.g., protein
carbonylation), and markers of neuroinflammation (e.g., GFAP for astrogliosis).[17][26]

Select Animal Model
(e.g., SOD1-G93A Mice)

Daily Oral Administration
(Drug mixed in chow)

Biochemistry
(SOD1 levels, Oxidative Stress)

Click to download full resolution via product page

Caption: A typical experimental workflow for preclinical testing of Cu(ll)ATSM in ALS mouse

models.

Clinical Trial Protocols (Phase 2 Example)

Study Design: A multicenter, randomized, double-blind, placebo-controlled study.[29]

Participant Population: Patients diagnosed with familial or sporadic ALS according to Awaji-
shima Consensus Recommendations. Key exclusion criteria include inability to swallow,
dependence on mechanical ventilation, and certain gastrointestinal or immune conditions.
[27][29]

Randomization and Blinding: Patients are randomized on a 1:1 basis to receive either
Cu(IATSM or a matching placebo. Both patients and investigators are blinded to the
treatment allocation.[29]

Intervention: The study drug is administered orally once a day in a fasted state for 24 weeks
(six 28-day cycles).[29]

Efficacy Assessments:
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o Revised ALS Functional Rating Scale (ALSFRS-R): A validated questionnaire that
assesses disability in 12 domains of daily function. It is the primary efficacy endpoint.[29]

o Slow Vital Capacity (SVC): A measure of respiratory muscle strength.[29]

o Edinburgh Cognitive and Behavioural ALS Screen (ECAS): Assesses cognitive and
behavioral changes common in ALS.[29]

o Safety Assessments: Safety is monitored through physical examinations, vital signs, and
standard hematology and serum chemistry panels at baseline and after each treatment

cycle.[29]

Conclusion and Future Directions

Cu(IATSM represents a promising and rationally designed therapeutic candidate for ALS. Its
mechanism, centered on correcting the underlying copper dyshomeostasis implicated in both
familial and sporadic forms of the disease, distinguishes it from many other therapeutic
approaches. Robust and independently validated preclinical data have demonstrated
significant improvements in motor function and survival in animal models.

The ongoing Phase 2/3 clinical trial is a critical step in determining if these compelling
preclinical results will translate into meaningful clinical benefits for patients. The outcomes of
this trial will not only define the future of Cu(ll)ATSM as an ALS therapy but will also provide
crucial validation for targeting metal homeostasis in neurodegenerative diseases. Further
research may also explore the potential of Cu(ll)ATSM in other neurodegenerative conditions
where copper dysregulation and ferroptosis are implicated, such as Parkinson's disease.[9][18]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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